molecular formula C16H16BrFN4O2 B2987963 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide CAS No. 2034501-86-3

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Número de catálogo B2987963
Número CAS: 2034501-86-3
Peso molecular: 395.232
Clave InChI: HKNQMXGYHIEEQT-HDJSIYSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a novel compound with potential applications in scientific research. It is a member of the nicotinamide family of compounds and has been synthesized using a unique method.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Coordination Complexes

Nicotinamide derivatives, including structures related to 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, have been utilized in the synthesis of supramolecular structures and coordination complexes. For example, nicotinamide has been employed as a supramolecular reagent in the synthesis of new copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes. These compounds demonstrate the potential of nicotinamide derivatives in forming diverse supramolecular arrays, offering insights into molecular design and the creation of novel materials with specific properties (Halaška et al., 2016).

Anti-Angiogenic Agents

Nicotinamide derivatives have shown promise as anti-angiogenic agents, inhibiting vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling, which is crucial in tumor growth and metastasis. Research indicates that certain nicotinamide derivatives significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs), suggesting their potential in cancer therapy as inhibitors of angiogenesis (Choi et al., 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives, including those involving bromo-nicotinamide and fluorinated pyrimidines, is fundamental in developing compounds with potential pharmaceutical applications. For instance, the synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid demonstrates the utility of these compounds in generating key intermediates for further chemical transformations (Qi-fan, 2010).

Potential Anti-Tumor Applications

The co-crystal formation of nicotinamide derivatives with other compounds, like 5-Fluorouracil-nicotinamide (5-FU-NCM), has been explored for potential anti-tumor applications. These co-crystals exhibit enhanced solubility, lower toxicity, and improved anti-tumor effects in both in vitro and in vivo models, highlighting the therapeutic potential of nicotinamide derivatives in oncology (Zhang et al., 2020).

Antitubercular Activity

Research into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, starting from commercially available 5-bromopyrimidine, has shown promising activity against Mycobacterium tuberculosis. This work underscores the importance of fluorinated nicotinamide derivatives in developing new antitubercular agents, offering a pathway to address resistance issues in tuberculosis treatment (Verbitskiy et al., 2016).

Propiedades

IUPAC Name

5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-11-5-10(6-19-7-11)15(23)22-13-1-3-14(4-2-13)24-16-20-8-12(18)9-21-16/h5-9,13-14H,1-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQMXGYHIEEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.